Elevated Lipophilicity (LogP) Compared to Non-Brominated and Non-Methylated Analogs Drives Differential Membrane Permeability and Target Engagement
4-Bromo-2,6-dichloro-3-methylphenol exhibits a calculated LogP of 3.77, indicating high lipophilicity . This value is significantly higher than that of its non-brominated analog, 2,6-dichloro-3-methylphenol (LogP ~2.6) , and its non-methylated analog, 4-bromo-2,6-dichlorophenol (LogP ~2.9) [1]. The combined effect of the para-bromo and meta-methyl substituents on the 2,6-dichlorophenol core results in a compound with >1 LogP unit greater lipophilicity than its closest structural relatives, which is a substantial difference in the context of drug-likeness and membrane diffusion.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.77 |
| Comparator Or Baseline | 2,6-Dichloro-3-methylphenol (LogP ≈ 2.6); 4-Bromo-2,6-dichlorophenol (LogP ≈ 2.9) |
| Quantified Difference | ΔLogP ≈ +1.17 vs. non-brominated analog; ΔLogP ≈ +0.87 vs. non-methylated analog |
| Conditions | Computational prediction (XLogP3) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and target binding for intracellular or membrane-bound targets, a crucial parameter in drug discovery where even a 0.5 LogP difference can be significant for oral absorption and CNS penetration.
- [1] ChemSrc. (n.d.). 4-Bromo-2,6-dichlorophenol (CAS 3217-15-0). Predicted LogP value. View Source
